molecular formula C9H9NO2 B1331193 n-(3-Formylphenyl)acetamide CAS No. 59755-25-8

n-(3-Formylphenyl)acetamide

Cat. No. B1331193
Key on ui cas rn: 59755-25-8
M. Wt: 163.17 g/mol
InChI Key: KBKWZUVMKBNTFP-UHFFFAOYSA-N
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Patent
US08524721B2

Procedure details

A mixture of N-[3-(hydroxymethyl)phenyl]acetamide (10 g, 60.6 mmol) and MnO2 (7.8 g, 90 mmol) in toluene (250 mL) was refluxed for 29 hr, with addition of more MnO2 (0.7 g, 9 mmol) at 24 hr. The reaction was cooled, filtered through Celite and concentrated in vacuo to give N-(3-formylphenyl)acetamide (9.2 g, 75%). ES-MS (M+H)+=164.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1>C1(C)C=CC=CC=1.O=[Mn]=O>[CH:2]([C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1)=[O:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)NC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7.8 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
0.7 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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